molecular formula C17H11BrFNO3 B3527761 (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one

Cat. No.: B3527761
M. Wt: 376.2 g/mol
InChI Key: UPEAGIYLZKZNSG-NTEUORMPSA-N
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Description

The compound (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one is a synthetic organic molecule that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a fluorine atom attached to its aromatic rings, along with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-bromo-4-methoxybenzaldehyde with 4-fluorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the corresponding oxazole derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
  • (4E)-4-[(3-bromo-4-hydroxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
  • (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one

Uniqueness

What sets (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one apart from similar compounds is its specific combination of substituents, which confer unique chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methoxy group, enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO3/c1-22-15-7-2-10(8-13(15)18)9-14-17(21)23-16(20-14)11-3-5-12(19)6-4-11/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEAGIYLZKZNSG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Reactant of Route 2
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(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Reactant of Route 3
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(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Reactant of Route 5
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one

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